![molecular formula C9H8F3NO2S B1345249 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide CAS No. 952182-84-2](/img/structure/B1345249.png)

2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

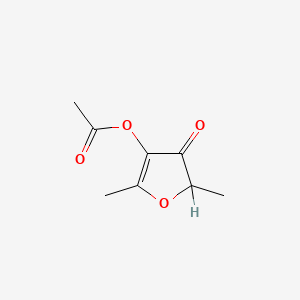

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, starting from basic materials such as ethyl 3-amino-4,4,4-trifluoro-2-butenoate. The synthesis of novel 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides, for instance, was achieved through a six-step process . This suggests that the synthesis of 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide could also involve several steps, starting from a suitable fluorinated starting material.

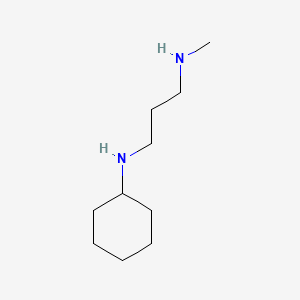

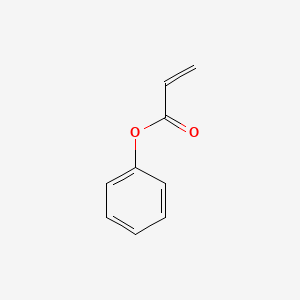

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques, including X-ray single-crystal determination. The geometry of these molecules in the ground state has been compared using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set . These methods could similarly be applied to determine the molecular structure of 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide.

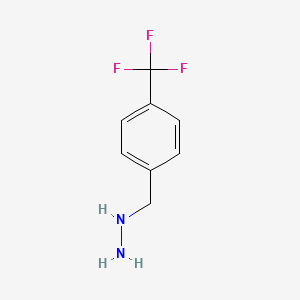

Chemical Reactions Analysis

The related compound discussed in the first paper is capable of undergoing click reactions with sugar azide to form a triazole ring . This indicates that 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide may also participate in click chemistry, potentially leading to the formation of novel structures when reacted with suitable azides.

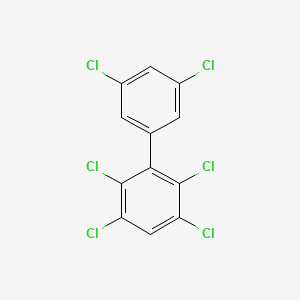

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide are not directly reported, the presence of trifluoromethyl groups is known to influence such properties. The related compounds have been evaluated for biological activities, including insecticidal and fungicidal activities, which were assessed in a greenhouse setting . These activities suggest that 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide may also exhibit interesting biological properties that could be explored further.

科学的研究の応用

Phase Behavior and Solubility in Ionic Liquids

Research on the phase behavior and solubility of various solutes in ionic liquids, including those with trifluoromethoxy phenolic functionalities, has shown significant potential for application in separation processes and as environmentally friendly solvents. Ionic liquids with specific anionic components, such as bistriflamide or triflate, have demonstrated varied solubility for polar and non-polar aromatic compounds, highlighting the importance of molecular interactions in solvent selection for industrial applications (Visak et al., 2014).

Antioxidant and Pharmacological Effects of Phenolic Compounds

Phenolic acids, including those related to the trifluoromethoxy group, have garnered attention for their antioxidant, antibacterial, hepatoprotective, and cardioprotective properties. Studies have identified the significant role of phenolic compounds in modulating lipid metabolism and glucose, suggesting their potential in treating metabolic disorders and their utility as natural food additives (Naveed et al., 2018).

Environmental and Health Implications of Halogenated Compounds

The occurrence and toxicological effects of halogenated compounds, including those with brominated and fluorinated functionalities similar to trifluoromethoxy groups, have been extensively studied. These compounds are recognized as persistent organic pollutants with implications for environmental health and safety. Research focuses on their occurrence in indoor and aquatic environments, potential sources, and the need for effective removal methods (Hsu et al., 2018).

Advanced Materials and Coatings

The development of advanced materials, such as epoxy polymers and composites for anticorrosive coatings, often involves the use of specific functional groups that may include trifluoromethoxy phenolic structures. These materials are designed for protection against environmental degradation, highlighting the intersection of organic chemistry and materials science in creating durable, high-performance materials (Hsissou, 2021).

Safety And Hazards

特性

IUPAC Name |

2-[3-(trifluoromethoxy)phenoxy]ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2S/c10-9(11,12)15-7-3-1-2-6(4-7)14-5-8(13)16/h1-4H,5H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWPIGUFRZPHBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)OCC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249528 |

Source

|

| Record name | 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |

CAS RN |

952182-84-2 |

Source

|

| Record name | 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)